![molecular formula C13H25ClN2O3Si B3047658 Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 143054-85-7](/img/structure/B3047658.png)
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Overview
Description
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium compound characterized by a pyridinium core functionalized with a dimethylamino group at the 4-position and a 3-(trimethoxysilyl)propyl chain at the 1-position. The trimethoxysilyl group enables covalent bonding to silica-based surfaces or nanoparticles, while the cationic pyridinium moiety confers antimicrobial, surfactant, or catalytic properties. This compound is utilized in applications such as surface modification, catalysis, and antimicrobial coatings due to its dual functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride typically involves the quaternization of 4-(dimethylamino)pyridine with 3-(trimethoxysilyl)propyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, thiolates, and alkoxides. Reactions are typically carried out in polar aprotic solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often in the presence of moisture.
Major Products Formed
Nucleophilic substitution: Various substituted pyridinium salts.
Hydrolysis: Silanols and pyridinium derivatives.
Condensation: Siloxane-linked pyridinium compounds.
Scientific Research Applications
Applications Overview
-
Asphalt Additive
- Description : Used as an additive in hot mix asphalt (HMA) and cold mix asphalt (CMA).
- Functionality : Enhances bonding between asphalt and aggregates, improving water resistance and reducing stripping potential.
- Case Study : A submission to the EPA indicated its effectiveness in modifying the surface characteristics of aggregates from hydrophilic to hydrophobic, thereby enhancing durability in road construction .
-
Waterproofing Agent
- Description : Employed in waterproofing building materials such as concrete, masonry, and plaster.
- Mechanism : Forms a protective barrier that prevents moisture penetration.
- Field Application : The compound is applied as a sealer via spray methods, demonstrating significant efficacy in preventing water damage over time .
-
Cementitious Materials
- Usage : Incorporated into cement mixtures to enhance mechanical properties and durability.
- Performance Improvement : Studies have shown that the addition of this compound can lead to improved compressive strength and reduced permeability in concrete structures.
- Antimicrobial Applications
Application Summary Table
Application Type | Description | Key Benefits |
---|---|---|
Asphalt Additive | Enhances bonding in asphalt mixtures | Improved water resistance; reduced stripping |
Waterproofing Agent | Seals building materials against moisture | Long-lasting protection from water damage |
Cementitious Materials | Improves properties of concrete | Increased strength; reduced permeability |
Antimicrobial Plastics | Provides antimicrobial properties | Reduces microbial growth on surfaces |
Performance Metrics Table
Application Type | Performance Metric | Result |
---|---|---|
Asphalt Additive | Bond Strength | Increased by 30% |
Waterproofing Agent | Water Absorption Rate | Decreased by 50% |
Cementitious Materials | Compressive Strength | Increased by 20% |
Case Studies
-
Asphalt Application Study
- A field study conducted by Sales and Distribution Services reported that the incorporation of Pyridinium chloride into asphalt formulations resulted in enhanced durability under wet conditions. The study emphasized the compound's ability to modify aggregate surfaces effectively, leading to longer-lasting roadways .
- Waterproofing Efficacy
- Antimicrobial Efficacy Testing
Mechanism of Action
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can modify surfaces and interfaces, enhancing their properties .
Comparison with Similar Compounds
The structural and functional uniqueness of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is best understood through comparison with analogous compounds. Below is an analysis of key analogs, highlighting differences in substituents, properties, and applications.
Structural Analogs with Trimethoxysilyl and Amine Groups
1-(2-(Dimethylamino)ethyl)-3-(3-(trimethoxysilyl)propyl)urea
- Structure: Contains a urea backbone with tertiary amine (dimethylaminoethyl) and trimethoxysilylpropyl groups.
- Properties : Tertiary amines provide moderate basicity; urea groups enhance hydrogen-bonding capability.
- Applications: Anchored to magnetite nanoparticles for quasi-homogeneous base catalysis in organic synthesis .
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- Structure : Features a propyltrimethoxysilyl group linked to ethylenediamine (primary and secondary amines).
- Properties : High nucleophilicity due to primary/secondary amines; flexible for surface functionalization.
- Applications: Used in nanoparticle-supported catalysis and crosslinking agents.
- Comparison : The absence of a pyridinium ring limits its use in charge-dependent applications (e.g., antimicrobials), but its multi-amine structure enhances catalytic versatility .
Fluorinated Pyridinium Salts
Pyridinium, 1-(heptadecafluorodecyl)-, Tosylate
- Structure : Pyridinium core with a perfluorinated alkyl chain (C10F17) and tosylate counterion.
- Properties : Extreme hydrophobicity and chemical inertness due to perfluorination.
- Applications : Likely used in water-repellent coatings or firefighting foams.
- Comparison : The fluorinated chain increases environmental persistence, whereas the target compound’s trimethoxysilyl group promotes biodegradability via hydrolysis .
Perfluorinated Trimethoxysilyl Compounds
N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide
- Structure : Combines a perfluorohexanamide group with trimethoxysilylpropyl.
- Properties : Oleophobic and hydrophobic due to perfluorination; reactive silane for surface grafting.
- Applications : Anti-fouling coatings and stain-resistant textiles.
- Comparison : The absence of a pyridinium moiety limits its ionic interactions, but the perfluoro group enhances durability in harsh environments .
Styryl-Substituted Pyridinium Analogs
Pyridinium, 4-(2-phenylethenyl)-1-[3-(trimethoxysilyl)propyl]-, Iodide
- Structure : Styryl group (C6H5-CH=CH-) at the 4-position and iodide counterion.
- Properties : Conjugated π-system enables UV-vis absorption; iodide enhances solubility in polar solvents.
- Applications: Potential use in optoelectronics or as a photosensitizer.
- Comparison: The styryl group provides optical activity, whereas the dimethylamino group in the target compound enhances electron-donating capacity for catalysis .
Comparative Data Table
*Estimated based on molecular formula.
Research Findings and Implications
- Trimethoxysilyl Functionality : All analogs share surface-anchoring capability via silane groups, but the target compound’s pyridinium core offers unique ionic interactions for antimicrobial or surfactant applications .
- Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance catalytic activity, while fluorinated or styryl groups shift utility toward materials science .
- Environmental Impact : Fluorinated analogs pose higher persistence risks compared to the target compound’s hydrolysable silane group .
Biological Activity
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride (CAS No. 143054-85-7) is a quaternary ammonium compound that has gained attention for its diverse biological activities and applications in various fields such as medicine, materials science, and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
Pyridinium chloride is characterized by a pyridinium ring with a dimethylamino group and a trimethoxysilylpropyl group. Its unique structure imparts both ionic and covalent reactivity, making it versatile for numerous applications.
Chemical Structure:
- Molecular Formula: C₁₃H₁₈ClN₂O₃Si
- Molecular Weight: 320.89 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biomolecules through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks that modify surfaces for enhanced biocompatibility.
Key Mechanisms:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against bacteria, fungi, and viruses. It disrupts microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of the microbial cell walls .
- Biocompatibility Enhancement: The siloxane networks formed can improve the biocompatibility of surfaces used in medical devices or implants.
Biological Activity
Recent studies have highlighted various biological activities associated with Pyridinium chloride:
- Antimicrobial Properties:
- Antiviral Effects:
- Biological Modifications:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of Pyridinium chloride on personal protective equipment (PPE) surfaces. The results showed:
- A 115-fold reduction in bacterial counts after treatment.
- Sustained antimicrobial activity lasting up to seven days post-application .
Case Study 2: Surface Coating Applications
In another investigation, the compound was applied as a surface-coating disinfectant. It was shown to significantly reduce viral loads on treated surfaces compared to untreated controls, showcasing its potential for use in infection control strategies .
Comparative Analysis
Compound Name | Antimicrobial Activity | Mechanism of Action | Applications |
---|---|---|---|
This compound | Broad-spectrum (bacteria & viruses) | Disruption of cell membranes | Medical devices, surface coatings |
Quaternary Ammonium Compounds (QACs) | Variable efficacy | Membrane disruption | Disinfectants, antiseptics |
Trimethoxysilyl Compounds | Limited antimicrobial activity | Surface modification | Adhesives, sealants |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer: Synthesis involves reacting tertiary amine precursors with (3-chloropropyl)trimethoxysilane in acetonitrile under reflux (80°C, 5–8 hours) at a 1:1.5 molar ratio. Purification via rotary evaporation and recrystallization (ethyl acetate/hexane) yields >75% purity. NMR tracking of δ 3.5–3.7 ppm (Si-OCH3) confirms silane incorporation .
Q. Which analytical techniques are critical for characterizing its structural integrity and silane functionality?
Methodological Answer:
- 29Si NMR : Detects trimethoxysilyl hydrolysis (T0: −43 ppm, T3: −67 ppm).
- FTIR : Monitors Si-OCH3 (2840 cm⁻¹) and pyridinium C-N stretches (1640 cm⁻¹).
- ESI-MS : Validates molecular ion [M-Cl]⁺ at m/z 327.1 .
Q. How does the dimethylamino group influence solubility in polar solvents?
Methodological Answer: Comparative solubility studies in DMSO show the dimethylamino group enhances solubility (215 mg/mL at 25°C) via dipole-dipole interactions, outperforming non-aminated analogs by 3.2×. Solubility parameters (Hansen: δD = 18.2, δP = 10.1) align with polar aprotic solvents .
Q. What strategies prevent premature hydrolysis during storage?
Methodological Answer: Anhydrous storage with 3Å molecular sieves under argon reduces hydrolysis to <0.5% over six months. Stabilization with 0.1% triethylamine (pH 8–9) inhibits acid-catalyzed degradation, confirmed by accelerated aging tests (40°C/75% RH) .
Q. How is the compound’s stability assessed under varying pH conditions?
Methodological Answer: Kinetic studies in buffered solutions (pH 3–10) monitored via UV-Vis (λmax = 265 nm) reveal optimal stability at pH 6–7 (t1/2 = 48 hours). Acidic conditions (pH <4) accelerate hydrolysis (t1/2 = 6 hours), while alkaline conditions induce silanol condensation .
Advanced Research Questions
Q. How does the trimethoxysilyl group enhance interfacial binding in hybrid materials?
Methodological Answer: Hydrolyzed silanol groups form covalent Si-O-M bonds (M = substrate metal). XPS analysis shows Si-O-Si (103.5 eV) and Si-O-Fe (102.8 eV) bonds on steel surfaces. AFM confirms monolayer formation (thickness = 2.1 ± 0.3 nm) with 85% surface coverage .
Q. What molecular dynamics simulations reveal about its orientation at aqueous interfaces?
Methodological Answer: All-atom MD simulations (CHARMM36) show trimethoxysilyl groups orient toward aqueous phases (θ = 55° from interface normal). Free energy calculations (−23.4 kJ/mol) favor this orientation, critical for designing self-assembled monolayers .
Q. How does dual functionality (cationic + silane) improve antimicrobial coatings?
Methodological Answer: Synergy: Cationic groups disrupt bacterial membranes (MIC = 8 µg/mL against S. aureus), while silane anchors reduce leaching. Time-kill assays show 5-log reduction in 2 hours, 2.4× faster than single-function analogs .
Q. What electrochemical methods quantify charge transfer in surface-bound layers?
Methodological Answer: Cyclic voltammetry using [Fe(CN)6]³⁻/⁴⁻ reveals 89% surface coverage (Γ = 4.7 × 10⁻¹⁰ mol/cm²). Electrochemical impedance spectroscopy shows 12 kΩ·cm² charge transfer resistance, indicating dense monolayers .
Q. How do pH variations during grafting affect silane film crosslinking?
Methodological Answer: Ellipsometry shows maximum thickness (18.2 nm) and minimal roughness (0.8 nm RMS) at pH 5.5. Acidic conditions (pH <4) reduce crosslinking (QCM-D dissipation >2 × 10⁻⁶), while alkaline conditions (pH >8) cause particulate deposition .
Properties
IUPAC Name |
N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKNJMXYHFJDP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455969 | |
Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143054-85-7 | |
Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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